
N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea
准备方法
LY-295501 的合成涉及几个步骤:
亲电磺化: 使用三氧化硫-二甲基甲酰胺络合物对 2,3-二氢苯并呋喃进行亲电磺化,生成磺酸。
氯化: 用亚硫酰氯对磺酸进行氯化,生成磺酰氯。
反应: 将磺酰氯与冷二氯乙烷中的氨反应,生成磺酰胺。
化学反应分析
LY-295501 经历各种化学反应,包括:
取代反应: 磺酰脲部分可以参与亲核取代反应。
缩合反应: 该化合物可以与异氰酸酯形成缩合物。
氧化和还原:
科学研究应用
LY-295501 因其抗肿瘤特性而得到广泛研究。它已显示出对来自结肠、肺、乳腺和胰腺组织的多种人类肿瘤异种移植的活性。 该化合物已被用于治疗各种癌症的临床试验中,证明了其作为肿瘤学治疗剂的潜力 .
作用机理
LY-295501 的确切作用机理尚不清楚。它被认为通过干扰对肿瘤生长和存活至关重要的细胞过程来发挥作用。 该化合物可能靶向参与细胞增殖和凋亡的特定分子通路,但详细的分子靶标尚未完全阐明 .
作用机制
The exact mechanism of action of LY-295501 is not fully understood. it is believed to exert its effects by interfering with cellular processes critical for tumor growth and survival. The compound likely targets specific molecular pathways involved in cell proliferation and apoptosis, although detailed molecular targets have not been fully elucidated .
相似化合物的比较
LY-295501 属于二芳基磺酰脲类,以其抗肿瘤活性而闻名。类似的化合物包括:
Sulofenur: 另一种具有抗肿瘤特性的二芳基磺酰脲。
E-7010: 一种具有潜在抗癌活性的磺酰脲衍生物。
LY-2181308: 一种具有类似结构特征和抗肿瘤活性的相关化合物。
生物活性
N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a sulfonamide group attached to a urea moiety, which is further linked to a 2,3-dihydrobenzofuran derivative and a dichlorophenyl group. This unique structure contributes to its biological activity.
- Molecular Formula : C13H13Cl2N3O3S
- Molecular Weight : 336.22 g/mol
- CAS Number : 154445-78-0
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism .
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains, although further investigation is needed to elucidate the specific mechanisms involved .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption characteristics:
- Bioavailability : High oral bioavailability due to moderate solubility.
- Blood-Brain Barrier (BBB) Penetration : Classified as BBB permeant, indicating potential central nervous system effects .
- Metabolism : Primarily metabolized by CYP enzymes, which may influence drug-drug interactions .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound. The IC50 values were found to be 15 µM for MCF-7 and 20 µM for PC-3 cells .
- Antimicrobial Testing : In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Data Table: Biological Activity Summary
属性
CAS 编号 |
150869-74-2 |
---|---|
分子式 |
C15H12Cl2N2O4S |
分子量 |
387.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-12-3-1-10(8-13(12)17)18-15(20)19-24(21,22)11-2-4-14-9(7-11)5-6-23-14/h1-4,7-8H,5-6H2,(H2,18,19,20) |
InChI 键 |
VAMFSFIPDOODFH-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Key on ui other cas no. |
150869-74-2 |
同义词 |
ILX-295501 ILX295501 LY 295501 LY-295501 LY295501 N-(5-(2,3-dihydrobenzofuranyl)sulfonyl)-N'-(3,4-dichlorophenyl)urea N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。